molecular formula C21H28BrN5O B6474840 4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine CAS No. 2640898-52-6

4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine

Cat. No.: B6474840
CAS No.: 2640898-52-6
M. Wt: 446.4 g/mol
InChI Key: SNOTXWKFPOOGSI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrimidine ring, and a morpholine ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine, pyrimidine, and morpholine rings would give the molecule a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring might participate in reactions with acids and bases, while the pyrimidine ring might undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups might make the compound soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

4-[4-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BrN5O/c1-17-16-20(24-21(23-17)27-12-14-28-15-13-27)26-10-8-25(9-11-26)7-6-18-2-4-19(22)5-3-18/h2-5,16H,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOTXWKFPOOGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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